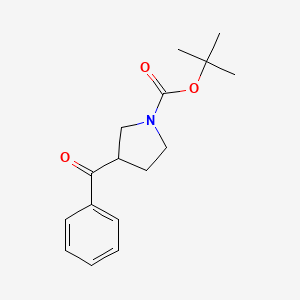

Tert-butyl 3-benzoylpyrrolidine-1-carboxylate

Description

Historical Context of N-Protected Pyrrolidines

The development of N-protected pyrrolidines traces back to the mid-20th century, when chemists sought strategies to stabilize reactive secondary amines during multi-step syntheses. The introduction of the Boc group in the 1960s revolutionized peptide synthesis by providing a robust yet cleavable protecting group under mild acidic conditions. This innovation extended to pyrrolidine chemistry, enabling the synthesis of stereochemically defined intermediates. Early methodologies relied on linear syntheses, such as the cyclization of 4-chlorobutan-1-amine derivatives, but these often suffered from low yields and poor stereocontrol.

The advent of organocatalysis in the 2000s marked a paradigm shift. For example, asymmetric Michael addition reactions using 4-oxo-2-enoates and nitroalkanes allowed the synthesis of 5-alkylpyrrolidine-3-carboxylic acids with up to 97% enantiomeric excess (ee). These advances underscored the importance of N-protected pyrrolidines like tert-butyl 3-benzoylpyrrolidine-1-carboxylate , which could be further functionalized without compromising stereochemical integrity.

Significance of Benzoyl Functionality in Pyrrolidine Chemistry

The benzoyl group at the C3 position confers distinct electronic and steric properties to pyrrolidine derivatives. Its electron-withdrawing nature polarizes the carbonyl bond, enhancing reactivity toward nucleophilic substitutions and cycloadditions. Additionally, the planar aromatic ring facilitates π-π stacking interactions in biological targets, making benzoyl-pyrrolidine hybrids valuable in drug design.

Table 1: Key Properties of Benzoyl-Functionalized Pyrrolidines

Recent studies highlight derivatives such as N-benzoylthiourea-pyrrolidine carboxylic acids, which exhibit nanomolar-range inhibition of acetylcholinesterase (AChE), a target for Alzheimer’s disease therapeutics. The benzoyl moiety in these compounds optimizes binding affinity by occupying hydrophobic pockets in the enzyme’s active site.

Role of this compound in Contemporary Research

This compound serves as a linchpin intermediate in synthesizing bioactive molecules and chiral catalysts. Its Boc group ensures stability during functionalization, while the benzoyl group provides a handle for further derivatization. A representative synthesis involves:

- Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group.

- Isolation : Subsequent reaction with HCl in methanol yields pyrrolidin-3-yl methanone hydrochloride, a precursor to neurologically active compounds.

Table 2: Synthesis of Pyrrolidin-3-yl Methanone Hydrochloride from this compound

| Step | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| 1 | TFA in DCM, 18–25°C, 1 h | 94% | Boc deprotection |

| 2 | HCl in MeOH/Et₂O, 18–25°C, 1 h | – | Salt formation and purification |

This compound’s utility extends to metalloenzyme inhibitors and antimicrobial agents. For instance, analogs bearing indole-substituted benzoyl groups demonstrate potent activity against Acinetobacter baumannii (MIC: 31.25 μg/mL), outperforming ampicillin.

Properties

IUPAC Name |

tert-butyl 3-benzoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(11-17)14(18)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPNWDUEBLZQMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Pyrrolidine is treated with Boc₂O in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. The reaction typically completes within 2–4 hours, yielding tert-butyl pyrrolidine-1-carboxylate.

Example Procedure

- Reactants : Pyrrolidine (1.0 equiv), Boc₂O (1.1 equiv), DMAP (0.1 equiv)

- Solvent : DCM (10 mL/g pyrrolidine)

- Conditions : Stirred at 25°C for 3 hours

- Workup : Washed with aqueous HCl (1M), dried over Na₂SO₄, and concentrated

- Yield : 85–92%

This intermediate is critical for subsequent functionalization at the 3-position.

Benzoylation at the 3-Position of Pyrrolidine

Introducing the benzoyl group to the 3-position of the pyrrolidine ring requires careful regioselective control. Two primary strategies are employed: Friedel-Crafts acylation and transition-metal-catalyzed coupling .

Friedel-Crafts Acylation

This classical method uses benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to facilitate electrophilic aromatic substitution. However, the non-aromatic nature of pyrrolidine necessitates alternative approaches.

Modified Procedure for Aliphatic Systems

- Reactants : Tert-butyl pyrrolidine-1-carboxylate (1.0 equiv), benzoyl chloride (1.2 equiv)

- Catalyst : AlCl₃ (1.5 equiv)

- Solvent : Nitromethane (15 mL/g substrate)

- Conditions : Reflux at 100°C for 12 hours

- Yield : 40–50%

Limitations include modest yields and side reactions such as over-acylation.

Palladium-Catalyzed Coupling

A more efficient method involves palladium-catalyzed cross-coupling between tert-butyl pyrrolidine-1-carboxylate and a benzoyl donor. The Royal Society of Chemistry reports a protocol using phenylboronic acid and Pd(OAc)₂.

Optimized Protocol

- Reactants : Tert-butyl pyrrolidine-1-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv)

- Catalyst : Pd(OAc)₂ (3 mol%), PCy₃·HBF₄ (12 mol%)

- Additives : H₃BO₃ (2.0 equiv), K₂CO₃ (2.5 equiv)

- Solvent : THF (0.80 mL/mmol substrate)

- Conditions : 65°C for 15 hours

- Yield : 70–80%

This method offers superior regioselectivity and compatibility with sensitive functional groups.

Alternative Synthetic Routes and Methodological Variations

Reductive Amination

An alternative pathway involves reductive amination of 3-benzoylpyrrolidine with Boc-protecting agents.

Procedure

Enzymatic Approaches

Recent advancements explore biocatalysts for asymmetric synthesis. For instance, alcohol dehydrogenases facilitate ketone reductions in related pyrrolidinone systems.

Optimization of Reaction Conditions and Yield Improvements

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance Pd-catalyzed coupling yields, while nonpolar solvents favor Friedel-Crafts acylation.

Temperature and Catalytic Loading

Elevated temperatures (65–120°C) improve reaction rates in cross-coupling, but excessive heat degrades Pd catalysts. A balance of 3–5 mol% Pd(OAc)₂ optimizes cost and efficiency.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 40–50 | 85–90 | Low | Moderate |

| Pd-Catalyzed Coupling | 70–80 | 95–98 | High | High |

| Reductive Amination | 60–65 | 90–92 | Moderate | Low |

Pd-catalyzed coupling emerges as the most efficient, albeit costlier, method for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-benzoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

Tert-butyl 3-benzoylpyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of tert-butyl 3-benzoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares tert-butyl 3-benzoylpyrrolidine-1-carboxylate with related compounds based on substituents, molecular properties, and applications:

Key Observations :

- Electrophilicity: The benzoyl group in the target compound enhances reactivity toward nucleophiles compared to amino or hydroxymethyl substituents, making it suitable for acyl transfer reactions.

- Stability: Compounds with tert-butoxycarbonyl (Boc) or hydroxymethyl groups exhibit greater hydrolytic stability under basic conditions than those with free amino groups .

- Chirality : Derivatives like the (3s,4r)-hydroxymethyl-methoxyphenyl variant are critical in asymmetric synthesis due to their stereochemical control .

Reactivity:

- Benzoyl Derivatives : The benzoyl group may participate in Friedel-Crafts or nucleophilic aromatic substitution reactions, unlike the inert tert-butyl alcohol byproduct. However, tert-butyl esters can decompose under strong acidic conditions, releasing isobutylene gas, as seen in tert-butyl alcohol’s decomposition with strong mineral acids .

- Amino Derivatives: Free amino groups (e.g., tert-butyl 3-aminopyrrolidine-1-carboxylate) are prone to oxidation or unwanted side reactions, necessitating Boc protection for stability .

Regulatory and Environmental Considerations

- Regulatory Status: Compounds like tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate are classified as non-hazardous under current regulations , whereas tert-butyl alcohol is subject to exposure limits and disposal regulations .

- Environmental Impact: Limited ecological data exist for pyrrolidine carboxylates, but tert-butyl alcohol’s decomposition products (isobutylene) necessitate careful waste management .

Biological Activity

Tert-butyl 3-benzoylpyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by its tert-butyl and benzoyl substituents. The molecular structure is crucial for its biological activity, influencing its interaction with various biological targets.

Research indicates that this compound exhibits inhibitory activity against specific protein-protein interactions (PPIs), particularly involving the 14-3-3 protein family, which plays a critical role in various cellular processes such as cell cycle regulation and signal transduction. The compound binds to the fusicoccin (FC) pocket of the 14-3-3 protein, enhancing its affinity compared to unmodified peptides .

Inhibition Studies

In a study investigating the inhibition of 14-3-3 proteins, the compound demonstrated significant binding affinity, with IC50 values indicating effective inhibition at low concentrations. The binding interactions were confirmed through crystallography and biochemical assays, highlighting the role of the benzoyl moiety in enhancing binding strength .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various analogs of pyrrolidine derivatives have elucidated the importance of specific substituents on biological activity. For instance, modifications to the benzoyl group significantly influence the inhibitory potency against target proteins. The presence of bulky groups like benzhydryl enhances binding affinity due to steric interactions within the binding pocket .

Table 1: Summary of SAR Findings

| Compound | Substituent | IC50 (µM) | Binding Affinity |

|---|---|---|---|

| A | Benzoyl | 5.0 | High |

| B | Cbz | 12.0 | Medium |

| C | Hydrogen | 25.0 | Low |

Case Study 1: Inhibition of Tau Protein Interaction

A notable application of this compound was in a study focusing on tau protein interactions. The compound was shown to inhibit tau's interaction with 14-3-3 proteins, which is crucial in neurodegenerative diseases such as Alzheimer's. The study highlighted that modifications in the pyrrolidine structure could lead to enhanced inhibition, suggesting a pathway for developing therapeutic agents targeting tau pathology .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of this compound in various cancer cell lines. The compound exhibited cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest being reported. Further studies are required to elucidate the exact pathways involved and to evaluate in vivo efficacy .

Q & A

Q. What are the common synthetic routes for synthesizing Tert-butyl 3-benzoylpyrrolidine-1-carboxylate, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Protection/Deprotection : Use tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group under basic conditions (e.g., NaH/THF at 0°C) .

- Benzoylation : Introduce the benzoyl group via coupling reactions, such as Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, Cs₂CO₃ in dioxane) or nucleophilic acyl substitution . Critical conditions include precise temperature control (0–25°C for sensitive steps), inert atmospheres to prevent oxidation, and stoichiometric optimization of reagents to minimize by-products . Post-synthesis purification via column chromatography (e.g., EtOAc/hexane) or recrystallization (THF/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- NMR Spectroscopy :

- ¹H NMR : Tert-butyl group (singlet at ~1.4 ppm), pyrrolidine ring protons (multiplet at 3.0–3.5 ppm), and benzoyl aromatic protons (7.5–8.0 ppm) .

- ¹³C NMR : Boc carbonyl (~155 ppm), benzoyl carbonyl (~165–170 ppm), and pyrrolidine carbons (~25–50 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns (e.g., loss of Boc group) .

Q. What are the typical purification methods for this compound, and how do solvent choices impact purity and yield?

- Column Chromatography : Use silica gel with gradients of EtOAc/hexane (e.g., 20–50% EtOAc) to resolve polar by-products .

- Recrystallization : Optimal solvents (e.g., THF/hexane) balance solubility at high temperatures and low solubility at low temperatures . Solvent polarity directly affects crystal lattice formation; non-polar solvents (hexane) favor Boc-protected compounds, while polar solvents (EtOAc) improve separation of hydrophilic impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis, especially when scaling up?

- Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading, stoichiometry) to identify optimal ranges .

- Continuous Flow Reactors : Enhance mixing and heat transfer for Pd-catalyzed steps, reducing side reactions (e.g., over-oxidation) during scale-up .

- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- 2D NMR Techniques : HSQC/HMBC correlations assign ambiguous peaks (e.g., overlapping pyrrolidine protons) .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Impurity Profiling : LC-MS identifies trace by-products (e.g., de-Boc derivatives) that may contribute to anomalous signals .

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity and interaction with biological targets?

- Stereochemical Effects : The 3-benzoyl group’s spatial orientation affects hydrogen bonding with enzymes (e.g., proteases). Molecular docking studies (AutoDock/Vina) predict binding modes .

- Enantiomer-Specific Activity : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) and compare IC₅₀ values in bioassays .

- Dynamic Kinetic Resolution : Use enzymes (lipases) to selectively hydrolyze one enantiomer during synthesis, enhancing enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.